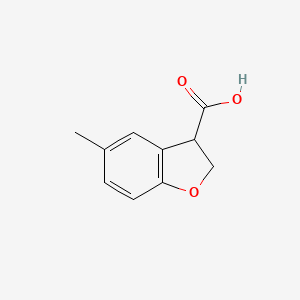
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluoropyrrolidine group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3,3-difluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the difluoropyrrolidine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
3,3-Difluoropyrrolidine: A related compound with similar structural features but lacking the furan and aldehyde groups.
Furan-2-carbaldehyde: Contains the furan ring and aldehyde group but lacks the difluoropyrrolidine moiety.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups and applications.
Uniqueness
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the combination of its difluoropyrrolidine and furan-2-carbaldehyde moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
5-(3,3-difluoropyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)3-4-12(6-9)8-2-1-7(5-13)14-8/h1-2,5H,3-4,6H2 |
InChIキー |
HDRFQDDDLHKCNM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)



![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)


![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

